molecular formula C49H50N4 B1457875 5,10,15-Tris(4-tert-butylphenyl) corrole CAS No. 958259-08-0

5,10,15-Tris(4-tert-butylphenyl) corrole

Cat. No.: B1457875
CAS No.: 958259-08-0
M. Wt: 694.9 g/mol
InChI Key: SHXXMVCVSAVCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10,15-Tris(4-tert-butylphenyl) corrole: is a synthetic corrole derivative, known for its unique chemical structure and properties. Corroles are macrocyclic compounds similar to porphyrins but with one less methine bridge, resulting in a contracted ring system. This particular compound is characterized by the presence of three 4-tert-butylphenyl groups attached to the corrole core, enhancing its solubility and stability .

Safety and Hazards

5,10,15-Tris(4-tert-butylphenyl) corrole is intended for research use only and is not for sale to patients . For safety and hazards, it is recommended to refer to the product’s Certificate of Analysis .

Biochemical Analysis

Biochemical Properties

5,10,15-Tris(4-tert-butylphenyl) corrole plays a significant role in biochemical reactions due to its ability to act as a ligand for transition metals. This compound can form stable complexes with metals such as cobalt, iron, and manganese, which are essential for various enzymatic activities. For example, it can interact with enzymes like cytochrome P450, which is involved in drug metabolism and detoxification processes. The nature of these interactions often involves coordination bonds between the metal center of the enzyme and the nitrogen atoms of the corrole ring .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of metal-dependent enzymes and proteins. For instance, its interaction with cytochrome P450 can alter the metabolism of endogenous and exogenous compounds, impacting cellular metabolism and detoxification pathways. Additionally, this compound has been observed to influence gene expression by affecting transcription factors that require metal cofactors for their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to metal ions and form stable complexes. These complexes can inhibit or activate specific enzymes, depending on the metal ion and the enzyme involved. For example, the binding of this compound to iron can inhibit the activity of certain heme-containing enzymes, while its interaction with cobalt can activate vitamin B12-dependent enzymes. These interactions can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the stability of this compound is crucial for maintaining its biological activity and ensuring consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance the activity of metal-dependent enzymes and improve metabolic functions. At high doses, it may exhibit toxic effects, such as oxidative stress and cellular damage, due to the excessive accumulation of metal complexes. Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal-dependent enzymes. It can influence the metabolic flux of pathways such as the cytochrome P450 system, which is responsible for the metabolism of drugs and other xenobiotics. Additionally, this compound can affect the levels of metabolites by modulating the activity of enzymes involved in biosynthetic and catabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of metal ions. Once inside the cell, it can bind to intracellular proteins and be transported to various organelles, such as the mitochondria and endoplasmic reticulum .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or by interacting with targeting signals on proteins. For example, it can localize to the mitochondria, where it may participate in electron transport and oxidative phosphorylation processes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5,10,15-Tris(4-tert-butylphenyl) corrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various corrole derivatives, such as corrolazines, corrolates, and substituted corroles .

Scientific Research Applications

Chemistry: 5,10,15-Tris(4-tert-butylphenyl) corrole is used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine: In biological research, this compound is explored for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapy .

Industry: The compound’s stability and solubility make it suitable for use in materials science, particularly in the development of organic electronic devices and sensors .

Comparison with Similar Compounds

  • 5,10,15-Tris(4-methylphenyl) corrole
  • 5,10,15-Tris(4-ethylphenyl) corrole
  • 5,10,15-Tris(4-isopropylphenyl) corrole

Comparison: Compared to its analogs, 5,10,15-Tris(4-tert-butylphenyl) corrole exhibits enhanced solubility and stability due to the bulky tert-butyl groups. This makes it more suitable for applications requiring high stability and solubility, such as in organic electronics and photodynamic therapy .

Properties

IUPAC Name

5,10,15-tris(4-tert-butylphenyl)-22,24-dihydro-21H-corrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H50N4/c1-47(2,3)33-16-10-30(11-17-33)44-38-24-22-36(50-38)37-23-25-39(51-37)45(31-12-18-34(19-13-31)48(4,5)6)41-27-29-43(53-41)46(42-28-26-40(44)52-42)32-14-20-35(21-15-32)49(7,8)9/h10-29,50-52H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXXMVCVSAVCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)N4)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H50N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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